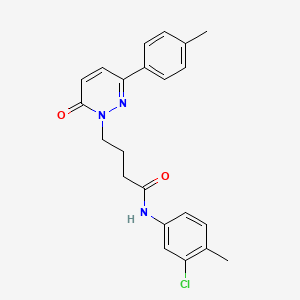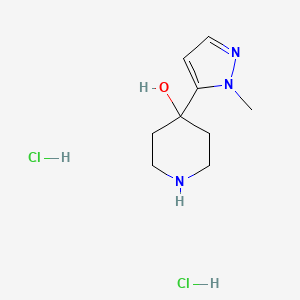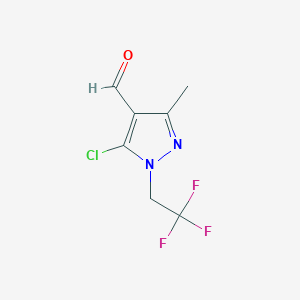![molecular formula C22H23ClN2O3S B2516415 2-{3-[(4-Chlorphenyl)methansulfonyl]-1H-indol-1-yl}-1-(Piperidin-1-yl)ethan-1-on CAS No. 878058-10-7](/img/structure/B2516415.png)
2-{3-[(4-Chlorphenyl)methansulfonyl]-1H-indol-1-yl}-1-(Piperidin-1-yl)ethan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of indole, piperidine, and sulfonyl functional groups
Wissenschaftliche Forschungsanwendungen
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Wirkmechanismus
Target of action
Compounds with an indole moiety are prevalent in many biologically active molecules and drugs . They play a significant role in cell biology and have been used in the treatment of various disorders, including cancer .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been known to affect a variety of pathways, including those involved in cell growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the indole derivative with a piperidine moiety, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone Related Compound C: Shares structural similarities with the indole and piperidine moieties.
2-(piperidin-1-yl)ethan-1-amine: Contains the piperidine moiety but lacks the indole and sulfonyl groups.
Uniqueness
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methylsulfonyl]indol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-18-10-8-17(9-11-18)16-29(27,28)21-14-25(20-7-3-2-6-19(20)21)15-22(26)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDDZTQTJAJBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2516332.png)


![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)


![N-(4-fluorophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2516344.png)
![2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid](/img/structure/B2516345.png)

![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2516349.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

